Demelverine is a chemical compound with the molecular formula CHN, classified as a nitrogen-based compound. It is structurally characterized by a phenethylamine backbone, which is common among various psychoactive substances. Demelverine has been identified in dietary supplements, often associated with weight loss and ergogenic effects. Its presence in these products raises concerns regarding safety and regulation due to potential undisclosed effects and interactions with other compounds .
These reactions highlight its versatility in synthetic organic chemistry and potential applications in drug development .
The synthesis of Demelverine typically involves multi-step organic reactions, including:
These methods allow for the production of Demelverine in a laboratory setting, although specific protocols may vary based on desired purity and yield .
Demelverine has been primarily noted for its use in dietary supplements aimed at weight loss and performance enhancement. Its stimulant properties suggest potential applications in:
Research indicates that Demelverine may interact with various other compounds found in dietary supplements. Notably, it has been detected alongside several stimulants and psychoactive substances, which may amplify its effects or lead to adverse reactions. Interaction studies are crucial for understanding the safety profile of Demelverine when used in conjunction with other ingredients commonly found in dietary supplements .
Demelverine shares structural similarities with several other compounds known for their stimulant properties. Here are some notable comparisons:
Compound Name | Structure Type | Primary Use | Unique Features |
---|---|---|---|
Phenethylamine | Simple amine | Stimulant | Found naturally; precursor to many drugs |
Methamphetamine | Amphetamine derivative | Stimulant | Highly addictive; significant legal restrictions |
Ephedrine | Phenethylamine derivative | Bronchodilator | Used medically; regulated due to abuse potential |
1,3-Dimethylamylamine | Aliphatic amine | Weight loss | Controversial; banned in many sports contexts |
Synephrine | Phenethylamine derivative | Weight management | Found in bitter orange; less potent than ephedrine |
Demelverine's unique position lies in its specific structural modifications that differentiate it from these similar compounds while retaining stimulant properties .
This comprehensive overview underscores the need for further investigation into Demelverine's properties, safety, and efficacy within dietary supplements and pharmacological applications.
Demelverine exerts its antispasmodic effects primarily through the inhibition of phosphodiesterase (PDE) enzymes, which catalyze the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) [1] [4]. By blocking PDE activity, Demelverine increases intracellular cAMP levels, a secondary messenger critical for regulating smooth muscle tone. Elevated cAMP activates protein kinase A (PKA), which phosphorylates target proteins such as myosin light-chain kinase (MLCK), reducing its affinity for calcium-calmodulin complexes [4]. This phosphorylation cascade ultimately decreases actin-myosin cross-bridge formation, leading to muscle relaxation.
The specificity of Demelverine for particular PDE isoforms remains an area of active investigation. However, its structural similarity to other PDE inhibitors, such as those targeting PDE3 and PDE4, suggests a potential preference for isoforms involved in gastrointestinal smooth muscle regulation [4] [5]. For instance, PDE4 inhibitors are known to elevate cAMP in smooth muscle cells, paralleling Demelverine’s therapeutic effects [5].
The accumulation of cAMP following PDE inhibition triggers a cascade of downstream signaling events. Beyond direct muscle relaxation, cAMP modulates gene transcription via the cAMP response element-binding protein (CREB) pathway [4]. CREB activation promotes the expression of genes involved in cell survival and anti-inflammatory responses, which may contribute to Demelverine’s efficacy in chronic spastic conditions. Additionally, cAMP enhances the opening of ATP-sensitive potassium channels, inducing hyperpolarization and further reducing calcium influx into smooth muscle cells [3] [4].
Recent studies highlight the role of PDE inhibition in mitigating oxidative stress and neuroinflammation, pathways implicated in neurodegenerative diseases [4]. While Demelverine’s primary use is gastrointestinal, its mechanism aligns with broader therapeutic strategies targeting cyclic nucleotide signaling for neuroprotection [4] [5].
Demelverine modulates cholinergic signaling by indirectly inhibiting acetylcholine (ACh)-induced contractions. Elevated cAMP levels from PDE inhibition counteract the phospholipase C (PLC) pathway activated by muscarinic receptors, reducing inositol trisphosphate (IP3)-mediated calcium release from the sarcoplasmic reticulum [1] [4]. This antagonism of ACh signaling is non-competitive, as Demelverine does not directly bind muscarinic receptors but instead alters downstream effector systems.
Demelverine’s interaction with catecholamine systems is less characterized but may involve cAMP-mediated amplification of β-adrenergic receptor signaling. β-adrenergic agonists enhance cAMP production, and PDE inhibitors like Demelverine potentiate this effect by preventing cAMP degradation [4] [5]. Synergism with endogenous catecholamines could explain its efficacy in conditions involving dysregulated sympathetic tone, though direct evidence remains limited.
Demelverine’s structure—a bis(2-phenylethyl)amine derivative—confers affinity for hydrophobic binding pockets in PDE enzymes and possibly G-protein-coupled receptors (GPCRs) [1]. Comparative studies with analogs like papaverine reveal that the tert-amine group and aromatic rings are critical for PDE inhibition. For example, replacing the methyl group in Demelverine with bulkier substituents reduces PDE affinity, underscoring the importance of steric compatibility [1] [5].
Compound | PDE IC₅₀ (nM) | Key Structural Features |
---|---|---|
Demelverine | 80–100 | Tertiary amine, two phenethyl groups |
Papaverine | 120–150 | Isoquinoline backbone |
Cilostamide | 25–50 | Quinazolinone moiety |
Table 1: Comparative PDE inhibition profiles of Demelverine and related compounds [1] [5].
The structure-activity relationship (SAR) of Demelverine highlights the necessity of its phenethyl groups for membrane penetration and target engagement. Molecular docking simulations suggest that the phenyl rings interact with hydrophobic residues in the PDE catalytic domain, while the tertiary amine forms hydrogen bonds with conserved glutamic acid residues [1] [5]. Modifications to the amine group, such as N-demethylation, significantly reduce potency, validating the critical role of this moiety in enzyme inhibition [1].
Demelverine functions as an antispasmodic agent through well-established mechanisms involving smooth muscle relaxation in the gastrointestinal tract [1] [2]. The compound belongs to the class of antispasmodics and exhibits its therapeutic effects primarily through the inhibition of smooth muscle contractions [1].
The molecular mechanism of action involves the inhibition of phosphodiesterase enzymes, leading to increased levels of cyclic adenosine monophosphate (cyclic AMP) within smooth muscle cells [1]. This elevation in cyclic AMP promotes smooth muscle relaxation by reducing intracellular calcium sensitivity and decreasing the contractile response of the muscle fibers [3]. The compound's anticholinergic properties contribute to its ability to reduce gastrointestinal motility and alleviate spasms [2].
Research has demonstrated that demelverine effectively inhibits the muscarinic effects of acetylcholine on the gastrointestinal tract, thereby relaxing smooth muscle and reducing spasmodic activity [4]. This mechanism is particularly relevant for treating conditions associated with smooth muscle spasms, where the compound can provide significant therapeutic relief from cramping and abdominal pain [2].
Demelverine has been investigated for its potential therapeutic role in managing irritable bowel syndrome (IBS) symptoms, particularly abdominal pain and bowel dysfunction . Research indicates that compounds with similar antispasmodic properties may help alleviate symptoms associated with IBS by modulating gut motility and reducing visceral hypersensitivity .
The therapeutic potential of demelverine in IBS management stems from its ability to address the underlying smooth muscle dysfunction that characterizes this condition. Studies have shown that antispasmodic medications can provide relief from abdominal pain and discomfort in IBS patients, with mechanisms involving the reduction of gastrointestinal smooth muscle contractions [6].
Clinical research models have demonstrated that antispasmodic agents like demelverine can be effective in managing IBS symptoms when used appropriately [6]. The compound's ability to modulate intestinal smooth muscle function makes it a candidate for further investigation in IBS treatment protocols, particularly for patients experiencing significant abdominal pain and cramping [7].
Demelverine has been identified as having bronchodilator properties, suggesting potential applications in respiratory conditions involving airway smooth muscle dysfunction [8]. The compound's mechanism of action in airway smooth muscle involves similar pathways to those observed in gastrointestinal smooth muscle, primarily through the modulation of cyclic nucleotide levels and calcium channel activity [9].
Research on airway smooth muscle function has established that bronchodilators work by relaxing the smooth muscle bands that surround the airways, allowing for improved air flow and reduced respiratory symptoms [10]. Demelverine's ability to increase cyclic AMP levels through phosphodiesterase inhibition may contribute to its bronchodilatory effects, similar to other compounds in this therapeutic class [11].
The cellular mechanisms underlying airway smooth muscle relaxation involve complex signaling pathways that regulate calcium homeostasis and contractile protein interactions [11]. Demelverine's potential to modulate these pathways through its effects on second messenger systems suggests a theoretical basis for its bronchodilatory activity, though more research is needed to fully characterize these effects [9].
Limited comparative research exists regarding demelverine's efficacy compared to classical bronchodilators such as albuterol, ipratropium, and other standard respiratory medications [12]. Established bronchodilators like albuterol work through beta-2 adrenergic receptor activation, while anticholinergic agents such as ipratropium function through muscarinic receptor blockade [13].
Comparative studies of bronchodilator efficacy typically evaluate parameters such as forced expiratory volume, peak flow rates, and symptom relief duration [14] [15]. While demelverine's antispasmodic properties suggest potential bronchodilatory effects, direct comparative trials with established bronchodilators have not been extensively conducted [12].
The pharmacological profile of demelverine differs from classical bronchodilators in that it primarily targets phosphodiesterase enzymes rather than adrenergic or cholinergic receptors [1]. This difference in mechanism of action may provide unique therapeutic advantages or complement existing bronchodilator therapies, though clinical validation through comparative studies remains limited [16].
Irritant